molecular formula C9H11N5 B13067754 3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine

3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine

Cat. No.: B13067754
M. Wt: 189.22 g/mol
InChI Key: CYWNZZKFLRJOOQ-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine is a heterocyclic compound that features both pyrazole and pyrimidine rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with 2-aminomethylpyrimidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and reactors can also minimize human error and improve safety.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate access. It also modulates signaling pathways involved in inflammation and cell survival, such as the NF-kB pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(pyrimidin-2-ylmethyl)-1h-pyrazol-4-amine stands out due to its dual ring structure, which provides a unique combination of chemical properties. This duality allows it to interact with a broader range of biological targets compared to simpler compounds.

Properties

Molecular Formula

C9H11N5

Molecular Weight

189.22 g/mol

IUPAC Name

3-methyl-1-(pyrimidin-2-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C9H11N5/c1-7-8(10)5-14(13-7)6-9-11-3-2-4-12-9/h2-5H,6,10H2,1H3

InChI Key

CYWNZZKFLRJOOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CC2=NC=CC=N2

Origin of Product

United States

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